molecular formula C10H14ClNO B7984318 rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B7984318
M. Wt: 199.68 g/mol
InChI Key: FRZAHERUZSETAJ-BAUSSPIASA-N
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Description

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a 3-methoxyphenyl derivative with a cyclopropanating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane. The resulting cyclopropane is then subjected to amination to introduce the amine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine
  • (1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine acetate
  • (1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine sulfate

Uniqueness

Compared to similar compounds, rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific hydrochloride salt form. This form may offer advantages in terms of solubility, stability, and bioavailability, making it more suitable for certain applications.

Properties

IUPAC Name

(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-3-7(5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZAHERUZSETAJ-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131900-22-6
Record name rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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